(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile
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Overview
Description
(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile is an organic compound characterized by the presence of fluorine atoms and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile typically involves the following steps:
Formation of the Amino Group: The initial step involves the introduction of the amino group onto the 4-fluorophenyl ring. This can be achieved through nucleophilic substitution reactions using appropriate amines and fluorinated aromatic compounds.
Coupling Reaction: The next step involves coupling the amino-substituted fluorophenyl compound with a 4-(3-fluoropropoxy)phenyl derivative. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Nitrile Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is investigated for its interactions with biological molecules, providing insights into its potential therapeutic effects.
Industrial Applications: It is used in the production of specialty chemicals and polymers with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[(4-chlorophenyl)amino]-2-[4-(3-chloropropoxy)phenyl]prop-2-enenitrile
- (2Z)-3-[(4-bromophenyl)amino]-2-[4-(3-bromopropoxy)phenyl]prop-2-enenitrile
- (2Z)-3-[(4-iodophenyl)amino]-2-[4-(3-iodopropoxy)phenyl]prop-2-enenitrile
Uniqueness
The uniqueness of (2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O/c19-10-1-11-23-18-8-2-14(3-9-18)15(12-21)13-22-17-6-4-16(20)5-7-17/h2-9,13,22H,1,10-11H2/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCANBPRQCRHQNM-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CNC2=CC=C(C=C2)F)C#N)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/NC2=CC=C(C=C2)F)/C#N)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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